molecular formula C8H7NO3 B103683 2-Methyl-5-nitrobenzaldehyde CAS No. 16634-91-6

2-Methyl-5-nitrobenzaldehyde

Cat. No. B103683
CAS RN: 16634-91-6
M. Wt: 165.15 g/mol
InChI Key: JLFWTLNLOSUFMU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzaldehyde is a chemical compound that is a derivative of nitrobenzaldehyde. It is related to other nitrobenzaldehyde compounds that have been studied for various applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a nitro group and a methyl group attached to a benzaldehyde core structure.

Synthesis Analysis

Several methods have been developed for the synthesis of nitrobenzaldehyde derivatives. One approach involves the nitration of toluene followed by oxidation to form the corresponding aldehyde . Another method includes a palladium-catalyzed chelation-assisted C–H nitration, which is a regiospecific synthesis starting from substituted benzaldehydes . A novel approach reported involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane followed by hydrolysis, which reduces safety and environmental hazards .

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives has been studied using various techniques such as nuclear magnetic resonance (NMR) spectroscopy. The structure of 2-nitrobenzaldehyde has been shown to have a non-coplanar conformer, where the nitro group is twisted with respect to the phenyl ring . This contrasts with 3-nitrobenzaldehyde, where both the carbonyl and nitro groups are coplanar with the phenyl ring.

Chemical Reactions Analysis

The reactivity of o-nitrobenzaldehydes with bases has been investigated, revealing that they can undergo cleavage of the aldehyde group to form substituted benzenes and formic acid or methyl formate, with a hemi-acetal ion as an intermediate . Additionally, p-nitrobenzaldehyde has been shown to react with active methylene compounds in the presence of a strong base to yield p-substituted nitrobenzenes through a two-step process involving aldol adduct formation and subsequent displacement of the carbinol moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives can be characterized by various analytical techniques. For instance, UV, MS, and NMR techniques have been used to characterize the derivatives of nitrofuran metabolites . The crystal structure of related compounds has been determined by single-crystal X-ray diffraction, revealing the presence of intermolecular interactions such as hydrogen bonding and pi-pi stacking, which can extend the molecular structure to three-dimensional frameworks . The photochemical properties of 2-nitrobenzaldehyde have been studied, showing that its molar absorptivities are only weakly dependent on temperature and that the quantum yield is independent of temperature in water .

Scientific Research Applications

Internal Standards in Quantification of Nitrofuran Residues

2-Nitrobenzaldehyde derivatives, including 2-Methyl-5-nitrobenzaldehyde, have been used to create stable isotope-labeled derivatives of nitrofuran metabolites. These derivatives serve as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin, using techniques such as liquid chromatography-tandem mass spectrometry. This methodology offers a precise approach for detecting and measuring residual antibiotics in food products (Delatour et al., 2003).

Actinometry in Solution and Ice Photochemistry

2-Nitrobenzaldehyde (2NB) is recognized for its application in actinometry, which is the measurement of the intensity of light. It's a photochemically sensitive and thermally robust compound, making it useful for various laboratory experiments, including those involving solutions and ice. It has been used to assess quantum efficiencies and molar absorptivities in different mediums, contributing valuable insights into photochemical processes (Galbavy et al., 2010).

Synthesis of Substituted 2‐Nitrobenzaldehydes

The chemical compound also plays a significant role in the regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes. This involves a palladium-catalyzed process, with O-methyl aldoxime acting as a directing group. This method is crucial for the precise and targeted synthesis of various nitrobenzaldehyde derivatives, which are important in many chemical reactions and potential applications (Zhang et al., 2014).

Formation of 2-Nitroacridines and Related Compounds

2-Methyl-5-nitrobenzaldehyde is also involved in the formation of 2-nitroacridines, which are created through the reaction of 2-fluoro-5-trobenzaldehyde with arylamines. This process, involving acid-catalyzed cyclization, is significant for the synthesis of 2-nitroacridines, which have potential applications in various chemical and pharmaceutical fields (Rosewear & Wilshire, 1981).

Safety And Hazards

The safety data sheet for 2-Methyl-5-nitrobenzaldehyde indicates that it may cause irritation and redness upon skin or eye contact . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWTLNLOSUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505823
Record name 2-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzaldehyde

CAS RN

16634-91-6
Record name 2-Methyl-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WF Beech - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… 2-Methyl-5-nitrobenzaldehyde … TREATMENT of 2-chloromethyl-4-nitrotoluene with common oxidising agents afforded the hitherto undescribed 2-methyl-5-nitrobenzaldehyde in very poor …
Number of citations: 2 pubs.rsc.org
SH Goh, HL Gian - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… The nmr spectrum of the residue showed the presence of two aldehydes with 2-methyl-5-nitrobenzaldehyde present as a minor product (ca. 15%). The separation of the two isomers …
Number of citations: 3 pubs.rsc.org
BS Pitzele, AE Moormann, GW Gullikson… - Journal of medicinal …, 1988 - ACS Publications
… 2-Methyl-5-nitrobenzaldehyde (12). o-tolualdehyde (100 g, 830 mmol) was added dropwise to a … , and suction-dried to yield 6.5 g of 2-methyl-5-nitrobenzaldehyde (12): NMR (CDC13) …
Number of citations: 17 pubs.acs.org
SH Goh, TS Kam - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
A comparative study of the reactions of substituted 4-nitrobenzylidene dichlorides ArCHCl2(Ar = 3-Cl-4-NO2C6H3, 2-Cl-4-NO2C6H3, 4-NO2C6H4, 3,5-Me2-4-NO2C6H2, and 2-Me-4-…
Number of citations: 3 pubs.rsc.org
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
… After a reductive amination with 2-methyl-5-nitrobenzaldehyde (2) and sodium cyanoborohydride, the nitro-intermediate (3a) was reduced under hydrogen pressure and yielded the …
Number of citations: 49 pubs.acs.org
SH Yoon - Archives of Pharmacal Research, 1992 - Springer
Two 6′-substituted dobutamine analogues (1, 2) were synthesized from the coupling reaction of dopamine with the corresponding ketones. The ketone (8) was obtained from 4-…
Number of citations: 5 link.springer.com
Q Chen, DA Lightner - The Journal of Organic Chemistry, 1998 - ACS Publications
… Surmising that the desired reaction required a deactivated benzaldehyde, we synthesized 2-methyl-5-nitrobenzaldehyde and found that it underwent smooth conversion in TFA to …
Number of citations: 24 pubs.acs.org
T Wang, EF Douglass Jr, KJ Fitzgerald, DA Spiegel - pstorage-acs-6854636.s3 …
Starting materials were used as received unless otherwise noted. Reagent grade solvents were used for extractions and flash chromatography. Reaction progress was checked by …
G Németh, Z Greff, A Sipos, Z Varga… - Journal of medicinal …, 2014 - ACS Publications
… Alternatively, 3-ethylphosphonomethyl-4-methylaniline 37 was prepared from 2-methyl-5-nitrobenzoic acid in five steps due to the limited availability of 2-methyl-5-nitrobenzaldehyde (…
Number of citations: 67 pubs.acs.org
A Zaghi, T Bernardi, V Bertolasi… - The Journal of …, 2015 - ACS Publications
… Compound 7h was obtained as an amorphous yellow solid (67 mg, 70%) from 2-methyl-5-nitrobenzaldehyde (96 mg, 0.5 mmol) according to the literature procedure. (27) The …
Number of citations: 24 pubs.acs.org

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